![molecular formula C13H10FNO B1392239 4-(4-Fluorobenzoyl)-2-methylpyridine CAS No. 1187169-37-4](/img/structure/B1392239.png)
4-(4-Fluorobenzoyl)-2-methylpyridine
Overview
Description
“4-Fluorobenzoyl” compounds are used in the synthesis of various chemical structures. For instance, “4-Fluorobenzoyl chloride” is used in the synthesis of polyphenylene ether and thioether ketones . It’s also used in the synthesis of fluorinated poly (aryl ether ketone)s containing 1,4-naphthalene moieties .
Synthesis Analysis
The synthesis of “4-Fluorobenzoyl” compounds involves various chemical reactions. For example, “4-Fluorobenzoyl chloride” has been used in Friedel-Crafts acylation reactions with 2,6-dimethylnaphthalene .
Molecular Structure Analysis
The molecular structure of “4-Fluorobenzoyl” compounds can be complex. For instance, “4-Fluorobenzoyl fluoride” has a molecular formula of C7H4F2O .
Chemical Reactions Analysis
“4-Fluorobenzoyl” compounds participate in various chemical reactions. For example, “4-Fluorobenzoyl chloride” undergoes a dehalogenation mechanism .
Physical And Chemical Properties Analysis
“4-Fluorobenzoyl” compounds have specific physical and chemical properties. For instance, “4-Fluorobenzoyl chloride” has a density of 1.342 g/mL at 25 °C and a boiling point of 82 °C/20 mmHg .
Scientific Research Applications
Conformational Analysis and Crystal Structure
The compound {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt has been synthesized and characterized for its conformational analysis in both solid and solution states. This compound, similar in structure to 4-(4-Fluorobenzoyl)-2-methylpyridine, demonstrates significant findings in the field of molecular conformation and crystallography, particularly in understanding the rotational barrier around the CN bond and polymorphism from different solvent recrystallization methods (Ribet et al., 2005).
Hydrogen Bonded Supramolecular Association
Research on organic acid-base salts formed from compounds similar to 4-(4-Fluorobenzoyl)-2-methylpyridine, such as 2-amino-4-methylpyridinium with various benzoic acids, reveals the significance of hydrogen bonding in forming supramolecular architectures. These studies contribute to the understanding of noncovalent interactions in crystal packing, which is crucial in the design of molecular materials (Khalib et al., 2014).
Novel Synthesis Pathways
Innovative synthesis methods have been developed for compounds structurally related to 4-(4-Fluorobenzoyl)-2-methylpyridine, demonstrating advancements in organic synthesis techniques. For instance, the synthesis of 4-fluoropyridines through a series of rearrangements showcases the complexity and creativity in modern synthetic chemistry (Wittmann et al., 2006).
Amide-Base Catalysis
Research involving amide-base systems for the coupling of benzylic C(sp3)-H bonds with carbonyls, using derivatives like 2-methylpyridines, provides insights into catalytic processes in organic chemistry. This is instrumental in the development of new synthetic methods and understanding reaction mechanisms (Shigeno et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-fluorophenyl)-(2-methylpyridin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-8-11(6-7-15-9)13(16)10-2-4-12(14)5-3-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTDTIYAJNKOFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242479 | |
Record name | (4-Fluorophenyl)(2-methyl-4-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzoyl)-2-methylpyridine | |
CAS RN |
1187169-37-4 | |
Record name | (4-Fluorophenyl)(2-methyl-4-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Fluorophenyl)(2-methyl-4-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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